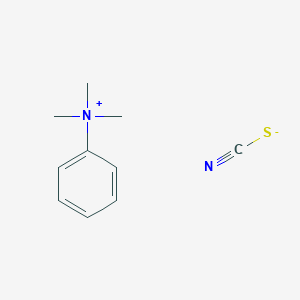

N,N,N-Trimethylanilinium thiocyanate

説明

N,N,N-Trimethylanilinium thiocyanate is a quaternary ammonium salt composed of a trimethylanilinium cation and a thiocyanate (SCN⁻) anion. It is synthesized via alkylation of aniline with methyl iodide, followed by ion exchange to replace the iodide with thiocyanate . This compound is notable for its role in coordination chemistry and organic synthesis, where the thiocyanate anion can act as a versatile ligand or nucleophile. Its structure is characterized by a positively charged aromatic ammonium core and a linear thiocyanate counterion, which often participates in hydrogen bonding or metal coordination .

特性

CAS番号 |

90786-84-8 |

|---|---|

分子式 |

C10H14N2S |

分子量 |

194.30 g/mol |

IUPAC名 |

trimethyl(phenyl)azanium;thiocyanate |

InChI |

InChI=1S/C9H14N.CHNS/c1-10(2,3)9-7-5-4-6-8-9;2-1-3/h4-8H,1-3H3;3H/q+1;/p-1 |

InChIキー |

ALNHPAMBWQAKJO-UHFFFAOYSA-M |

正規SMILES |

C[N+](C)(C)C1=CC=CC=C1.C(#N)[S-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: N,N,N-Trimethylanilinium thiocyanate can be synthesized through the quaternization of aniline with methyl iodide, followed by anion exchange with thiocyanate. The reaction typically involves:

Quaternization: Aniline is reacted with excess methyl iodide in the presence of a base such as sodium hydroxide to form N,N,N-trimethylanilinium iodide.

Anion Exchange: The iodide salt is then treated with a thiocyanate source, such as potassium thiocyanate, to yield N,N,N-trimethylanilinium thiocyanate.

Industrial Production Methods: Industrial production methods for N,N,N-trimethylanilinium thiocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion.

化学反応の分析

Types of Reactions: N,N,N-Trimethylanilinium thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can yield demethylated aniline derivatives.

Substitution: The thiocyanate anion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under mild conditions.

Major Products:

Oxidation: N,N,N-Trimethylanilinium N-oxide.

Reduction: N,N-Dimethylaniline.

Substitution: Various substituted anilinium salts depending on the nucleophile used.

科学的研究の応用

N,N,N-Trimethylanilinium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a methylating agent in organic synthesis and as a phase-transfer catalyst in various reactions.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in polymer design, fluor

類似化合物との比較

N,N,N-Trimethylanilinium Halides and Derivatives

N,N,N-Trimethylanilinium derivatives share the same cationic core but differ in their anions. Key comparisons include:

The thiocyanate derivative is distinct due to the SCN⁻ anion’s ability to coordinate metals, unlike bromide or trifluoromethanesulfonate. This makes it valuable in synthesizing coordination polymers .

Ammonium Thiocyanate Salts

Ammonium thiocyanate (NH₄SCN) is a simpler analog with similar reactivity but lacks the aromatic quaternary ammonium structure. Key differences:

Comparison in Coordination Chemistry

Thiocyanate Coordination Modes

Thiocyanate anions exhibit terminal (N- or S-bound) or bridging (μ-1,3 or μ-1,1,3) coordination. In N,N,N-Trimethylanilinium thiocyanate, the SCN⁻ typically binds metals via nitrogen, as seen in ruthenium complexes like [Ru(py)₄(NCS)₂], where SCN⁻ retains linearity (N-C-S angle >179°) . This contrasts with transition-metal thiocyanates (e.g., Cu(NCS)₂), where SCN⁻ adopts bridging modes to form chains or networks .

Structural Variability in Polymers

N,N,N-Trimethylanilinium thiocyanate’s bulky cation may limit structural diversity compared to smaller cations. For example:

- Cadmium Polymers : [Cd₃(NCS)₂(3-pyc)₄(H₂O)₄] uses SCN⁻ in both terminal and bridging modes, creating 2D networks .

- Copper Polymers: [Cu(NCS)₂(4-cyanopyridine)₂] forms isotypic structures with β-1,3 bridging, a motif less accessible with bulky cations .

Reactivity and Functional Comparisons

Nucleophilic Reactivity

The thiocyanate anion in N,N,N-Trimethylanilinium thiocyanate participates in nucleophilic substitutions, akin to NH₄SCN. For example, both react with hydrazonoyl halides to form thiadiazoles . However, the trimethylanilinium cation may influence reaction rates due to steric or electronic effects.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。